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Rhodium water

Cat. No.: B12352079
M. Wt: 120.921 g/mol
InChI Key: MWZNPHHDRLXXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhodium water, with the formula H2ORh , is a chemical of interest in several advanced research areas, particularly in the field of sustainable energy. Its research value is primarily tied to the role of rhodium as a potent electrocatalyst. Studies focus on its activity in key reactions such as the hydrogen evolution reaction (HER), which is crucial for clean hydrogen gas production through water electrolysis . Rhodium's effectiveness stems from its inert properties and corrosion resistance, even in aggressive environments . Research indicates that rhodium-based catalysts can facilitate efficient hydrogen production from saline water, achieving high current densities at low overpotentials, which is a significant advantage for industrial-scale applications . Beyond electrocatalysis, rhodium compounds are also investigated for their role in other catalytic mechanisms, such as the water-gas shift reaction, which is used for hydrogen production from CO-rich gas streams . The compound is for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2ORh B12352079 Rhodium water

Properties

Molecular Formula

H2ORh

Molecular Weight

120.921 g/mol

IUPAC Name

rhodium;hydrate

InChI

InChI=1S/H2O.Rh/h1H2;

InChI Key

MWZNPHHDRLXXHO-UHFFFAOYSA-N

Canonical SMILES

O.[Rh]

Origin of Product

United States

Synthetic Methodologies for Aqueous Rhodium Species

Aqueous Synthesis of Molecular Rhodium Complexes

The synthesis of molecular rhodium complexes that are soluble and stable in water is crucial for their application in aqueous-phase catalysis. This typically involves the use of water-soluble ligands or the direct synthesis of rhodium complexes in an aqueous environment.

The primary strategy for rendering rhodium complexes water-soluble is the incorporation of hydrophilic functionalities into the ligand structure. These functional groups interact with water molecules, thereby imparting solubility to the metal complex. Common hydrophilic groups include sulfonates, carboxylates, ammonium (B1175870) salts, and polyether chains.

One of the most widely used classes of water-soluble ligands is sulfonated phosphines. For instance, tris(3-sulfonatophenyl)phosphine trisodium (B8492382) salt (TPPTS) is a well-known ligand used in industrial processes. The synthesis of such ligands often involves the sulfonation of the corresponding arylphosphine. Another approach is the development of phosphinimine-sulfonate ligands, which offer tunable electronic and steric properties. The synthesis of these ligands can be a multi-step process involving the chlorination of sulfonic acid, formation of alkyl sulfonate esters, diazotization of amines, azidation of diazonium salts, and a Staudinger reaction to form the phosphazene group. louisville.edu

Amphiphilic ligands, containing both hydrophobic and hydrophilic parts, have also been designed to facilitate catalysis at the interface of aqueous and organic phases. Water-soluble diphosphine ligands derived from bis(2-(diphenylphosphaneyl)ethyl)amides have been successfully employed in rhodium-catalyzed reactions in water. rsc.org Furthermore, cationic phosphine (B1218219) ligands containing m-guanidinium phenyl substituents have been synthesized and shown to be readily soluble in water. acs.org The synthesis of these ligands involves the reaction of tertiary (m-aminophenyl)phosphines with dimethylcyanamide (B106446) in an acidic medium. acs.org

The table below summarizes various types of water-soluble phosphine ligands and their key features.

Ligand TypeExampleKey FeaturesSynthetic Strategy
Sulfonated PhosphinesTris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS)High water solubility, widely used in industry.Sulfonation of triphenylphosphine.
Phosphinimine-SulfonatesVariesTunable electronic and steric properties.Multi-step synthesis involving Staudinger reaction. louisville.edu
Diphosphine AmidesBis(2-(diphenylphosphaneyl)ethyl)amidesFacilitates reactions in aqueous media. rsc.orgBased on amide derivatives. rsc.org
Cationic Phosphines{Ph₃₋ₙP[C₆H₄-m-NHC(NH₂)(NMe₂)]ₙ}ⁿ⁺nCl⁻Readily soluble in water. acs.orgAddition of dimethylcyanamide to aminophenylphosphines. acs.org
FerrocenylphosphinesVariesCan stabilize rhodium nanoparticles. rsc.orgSynthesized from ferrocene-based precursors. bohrium.com

The direct synthesis of rhodium complexes in aqueous media offers a more streamlined approach compared to the pre-synthesis of water-soluble ligands.

Rhodium(I) Complexes: The preparation of aqueous Rh(I) complexes often starts from common rhodium precursors. For example, cationic rhodium(I) complexes can be synthesized by the transfer of a carbene from a silver complex to [Rh(COD)₂]BF₄ in an organic solvent, followed by dissolution in water if the ligands impart sufficient solubility. acs.org Another route involves the reaction of rhodium precursors with water-soluble phosphine ligands in an aqueous solution. For instance, Rh(I) complexes with ferrocene (B1249389) substituted with sulfonato salicylaldimines have been prepared for use in aqueous–organic biphasic catalysis. nih.gov

Rhodium(III) Complexes: The synthesis of Rh(III) complexes in aqueous media is also well-established. A common starting material is rhodium(III) chloride hydrate (B1144303) (RhCl₃·3H₂O). acs.org Heating an ethanol (B145695) solution of RhCl₃·3H₂O with a suitable ligand can lead to the precipitation of the desired complex. acs.org For instance, the reaction with H(L) (where H(L) = bis(4-methyl-2-(1H-pyrazol-1-yl)phenyl)amido) yields [H(L)]RhCl₃. acs.org Subsequent deprotonation in a suitable solvent system can afford water-soluble anionic complexes. acs.org The synthesis of various rhodium(III) chloroamines, such as [Rh(NH₃)₅Cl]Cl₂, can be achieved from RhCl₃⋅xH₂O in aqueous ammonia (B1221849) solutions, sometimes with the aid of a catalyst like hydrazinium (B103819) salts. nih.gov Furthermore, soluble rhodium(III) nitrate (B79036) complexes, for example, trans-[(CH₃)₄N][Rh(H₂O)₂(NO₃)₄], have been synthesized from a "rhodium nitrate solution". researchgate.net The formation of (η⁵-pentamethylcyclopentadienyl)rhodium aqua complexes is pH-dependent and has been studied in aqueous solutions. acs.orgacs.org

The following table provides examples of aqueous synthesis methods for Rh(I) and Rh(III) complexes.

Oxidation StatePrecursorLigand/ReagentResulting Complex Example
Rhodium(I)[Rh(COD)₂]BF₄N-heterocyclic carbene (from silver complex)Cationic Rh(I)-NHC complex acs.org
Rhodium(I)Rhodium precursorFerrocene with sulfonato salicylaldiminesMononuclear 5-sulfonatosalicylaldimine-ferrocenylimine Rh(I) complexes nih.gov
Rhodium(III)RhCl₃·3H₂OH(L) = bis(4-methyl-2-(1H-pyrazol-1-yl)phenyl)amido[H(L)]RhCl₃ acs.org
Rhodium(III)RhCl₃⋅xH₂OAmmonia, Hydrazinium salts[Rh(NH₃)₅Cl]Cl₂ nih.gov
Rhodium(III)"Rhodium nitrate solution"(CH₃)₄NNO₃trans-[(CH₃)₄N][Rh(H₂O)₂(NO₃)₄] researchgate.net

Rhodium hydride complexes are key intermediates in many catalytic reactions. In aqueous solutions, rhodium hydrides can exist in different forms, such as {Rh(I)+ H⁺}, {Rh(II)+ H•}, and {Rh(III)+ H⁻}. nih.govrsc.org The generation of these species is often achieved through various methods.

Monomeric macrocyclic rhodium(II) complexes, which are precursors to some hydrides, can be generated photochemically or through reactions with hydrogen atom abstracting agents. nih.govrsc.org The synthesis of a monomeric rhodium(III) hydride complex bearing the pentamethylcyclopentadienyl (Cp) and bis(diphenylphosphino)benzene (dppb) ligands has been reported. nih.gov This complex is formed by the rapid addition of a weak acid to a reduced precursor, CpRh(dppb). nih.gov The preparation of rhodium and iridium hydride carbonyl complexes can be achieved by treating a rhodium carbonyl salt with an alkali metal alkoxide in the presence of a ligand, followed by reduction with hydrogen, carbon monoxide, or an oxidizable alcohol. google.com

Aqueous Synthesis of Rhodium Nanomaterials

The synthesis of rhodium nanomaterials in aqueous media is an attractive approach due to its simplicity and environmental benefits. Methods such as hydrothermal synthesis and polyol reduction are commonly employed to produce rhodium nanoparticles with controlled size and shape.

The hydrothermal method involves heating an aqueous solution of a rhodium precursor in a sealed vessel, known as an autoclave. youtube.com This process utilizes high temperatures and pressures to facilitate the reduction of rhodium ions and the formation of crystalline nanoparticles. youtube.comnih.govingentaconnect.com This one-step process can produce highly crystalline materials without the need for post-annealing treatments. youtube.com Polysaccharides can be used as both a reducing agent and a stabilizing agent in the green hydrothermal synthesis of rhodium nanoparticles. rsc.org This method is simple, easy to manipulate, and uses non-toxic supercritical water, resulting in rhodium nanoparticles of uniform size and shape. nih.gov

The polyol method is a widely used technique for synthesizing metal nanoparticles with controlled sizes and shapes. acs.orgacs.org In this process, a polyol, such as ethylene (B1197577) glycol, serves as both the solvent and the reducing agent. rsc.orgrsc.org A rhodium precursor, typically RhCl₃, is dissolved in the polyol and heated to induce the reduction of Rh³⁺ ions to metallic rhodium. rsc.org

The size of the rhodium nanoparticles can be controlled by adjusting various reaction parameters. For instance, the size of poly(N-vinyl-2-pyrrolidone)-protected Rh nanoparticles (PVP-Rh NPs) can be precisely controlled in the range of 1.7–7.7 nm by changing the pH and reaction temperature of the ethylene glycol solution. acs.org Smaller nanoparticles are generally formed at higher pH and higher temperatures. acs.org The choice of the rhodium precursor can also influence the morphology of the resulting nanoparticles. escholarship.org For example, using [Rh(Ac)₂]₂ as a precursor can yield (111)-oriented Rh nanopolyhedra, while using RhCl₃ in the presence of an alkylammonium bromide can produce (100)-oriented Rh nanocubes. escholarship.org Seed-mediated growth is another strategy within the polyol method to achieve better control over the size and shape of the nanoparticles. nih.gov

The table below details the influence of various parameters on the size and shape of rhodium nanoparticles synthesized via the polyol method.

PrecursorStabilizer/Capping AgentPolyolKey ParametersResulting Nanoparticle Characteristics
RhCl₃Poly(N-vinyl-2-pyrrolidone) (PVP)Ethylene GlycolpH, TemperatureSize control between 1.7–7.7 nm. acs.org
[Rh(Ac)₂]₂Poly(N-vinyl-2-pyrrolidone) (PVP)Ethylene GlycolPrecursor type(111)-oriented nanopolyhedra. escholarship.org
RhCl₃Poly(N-vinyl-2-pyrrolidone) (PVP), Alkylammonium BromideEthylene GlycolPrecursor and additives(100)-oriented nanocubes. escholarship.org
RhCl₃Poly(vinyl alcohol)Methanol-waterNot specified4.0 nm diameter nanoparticles. nih.gov

Microemulsion-Based Synthesis of Core-Shell Rhodium Nanoparticles

Microemulsion-based synthesis represents a versatile method for fabricating core-shell nanoparticles with controlled size and morphology. This technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids, typically water and oil, stabilized by a surfactant layer at the interface. For the synthesis of rhodium-containing nanoparticles, a water-in-oil (w/o) microemulsion is commonly employed, where nanosized water droplets are dispersed within a continuous oil phase, acting as discrete nanoreactors.

The synthesis process generally involves the preparation of two separate microemulsion solutions that are subsequently mixed. The first solution contains an aqueous solution of a rhodium salt precursor (e.g., Rhodium(III) chloride) within the water droplets. The second microemulsion contains an aqueous solution of a reducing agent, such as sodium borohydride (B1222165) or hydrogen gas. rsc.orgnih.gov When these two microemulsions are combined, the nanodroplets collide and coalesce, allowing the reducing agent to react with the rhodium ions, leading to the nucleation and growth of rhodium nanoparticles confined within the micelles. nih.gov

For core-shell structures, this method can be adapted by first synthesizing the core material (e.g., Ruthenium) and then introducing a rhodium precursor for subsequent reduction and deposition onto the core's surface. rsc.org The key advantage of the microemulsion method is the ability to control particle size by manipulating the water-to-surfactant molar ratio, which dictates the size of the aqueous nanodroplets. acs.org Following synthesis, the nanoparticles can be recovered by destabilizing the microemulsion, often through the addition of a solvent like acetone, followed by centrifugation and washing. rsc.org

Table 1: Components of a Typical Water-in-Oil Microemulsion System for Rhodium Nanoparticle Synthesis This table is interactive. Click on the headers to sort.

Component Example Material Function
Continuous Phase Hexane (B92381), Octane The "oil" phase that encapsulates the aqueous droplets.
Dispersed Phase Aqueous RhCl₃ Solution Water droplets containing the rhodium precursor, acting as nanoreactors.
Surfactant CTAB (Cetyl trimethyl ammonium bromide) Stabilizes the interface between water and oil, forming reverse micelles.
Co-surfactant n-Butanol Works with the surfactant to increase the flexibility of the interface.

| Reducing Agent | Hydrogen (H₂), Sodium Borohydride (NaBH₄) | Reduces Rh³⁺ ions to metallic Rhodium (Rh⁰) to form nanoparticles. rsc.orgnih.gov |

Photoreductive Synthesis of Colloidal Rhodium Nanoparticle Dispersions

Photoreductive synthesis is a "green" chemistry approach that utilizes light energy, typically from the ultraviolet (UV) spectrum, to initiate the reduction of metal precursors into nanoparticles. This method offers excellent temporal and spatial control over the reaction. The synthesis of colloidal rhodium nanoparticles via photoreduction involves irradiating an aqueous solution containing a rhodium salt, a photosensitizer or photoreducing agent, and a stabilizer.

In a characteristic process, an aqueous solution of a rhodium precursor, such as Rhodium(III) chloride, is mixed with a photoreducing agent and a stabilizing agent. One documented method employs 2,7-dihydroxy naphthalene (B1677914) as the photoreducing agent under UV irradiation. researchgate.net Upon exposure to UV light, the photoreducing agent absorbs photons and becomes excited, enabling it to transfer electrons to the Rh³⁺ ions, reducing them to their zero-valent state (Rh⁰). These rhodium atoms then aggregate to form nanoparticles.

The size and morphology of the resulting rhodium nanoparticles can be precisely controlled by adjusting parameters such as the molar ratio of the surfactant (stabilizer) to the metal ion precursor and the concentration of the photoreducing agent. researchgate.net For example, different shapes, including spherical, flower-like, and cubical rhodium nanoparticles, have been successfully synthesized by tuning these reactant ratios. researchgate.net The presence of a stabilizing agent, such as Cetyltrimethylammonium bromide (CTAB), is crucial to cap the nanoparticles as they form, preventing aggregation and controlling their final shape and size.

Table 2: Typical Conditions for Photoreductive Synthesis of Rhodium Nanocubes This table is interactive. Click on the headers to sort.

Parameter Substance/Condition Role Reference
Rhodium Precursor Rhodium(III) chloride (RhCl₃) Source of Rh³⁺ ions. researchgate.net
Photoreducing Agent 2,7-dihydroxy naphthalene (2,7-DHN) Electron donor upon UV excitation. researchgate.net
Stabilizing Agent Cetyltrimethylammonium bromide (CTAB) Controls particle growth and prevents aggregation. researchgate.net
Energy Source UV Photoirradiation Initiates the photochemical reduction process. researchgate.net

| Reaction Time | ~6 hours | Duration of UV exposure for particle formation. | researchgate.net |

Strategies for Stabilizing Rhodium Nanoparticles in Aqueous Solutions

The long-term stability of rhodium nanoparticles in aqueous solutions is critical for their practical application, as unstabilized particles tend to agglomerate due to high surface energy. Stability is typically achieved by modifying the nanoparticle surface with stabilizing agents that counteract the attractive van der Waals forces between particles. The primary stabilization strategies can be categorized into electrostatic, steric, and covalent linkage mechanisms.

Electrostatic stabilization involves the adsorption of charged species (ions or surfactants) onto the nanoparticle surface, creating an electrical double layer. This results in a repulsive electrostatic force between adjacent particles when they approach each other, preventing agglomeration. Common electrostatic stabilizers include citrate (B86180) ions and surfactants like tetraoctylammonium bromide (TOAB). researchgate.net

Steric stabilization is achieved by attaching long-chain polymers to the surface of the nanoparticles. These polymer chains extend into the solvent and create a physical barrier that prevents the nanoparticle cores from coming into close contact. Poly(N-vinyl-2-pyrrolidone) (PVP) is one of the most widely used steric stabilizers for rhodium nanoparticles due to its high efficacy. acs.org Modified polymers have also been developed to provide superior thermal and catalytic stability compared to standard PVP. researchgate.net

Stabilization via covalent linkage relies on the formation of strong covalent bonds between the nanoparticle surface and ligand molecules. Thiol-containing molecules, such as 1-octadecanethiol (B147371) (ODT), are effective stabilizers that form strong Rh-S bonds on the nanoparticle surface, providing robust protection against aggregation. researchgate.net

Table 3: Comparison of Stabilization Strategies for Aqueous Rhodium Nanoparticles This table is interactive. Click on the headers to sort.

Stabilization Strategy Mechanism of Action Example Stabilizer(s) Reference(s)
Electrostatic Creates repulsive forces via an electrical double layer on the particle surface. Tetraoctylammonium bromide (TOAB), Citrate researchgate.net
Steric/Polymeric Forms a protective polymer layer that physically prevents particle contact. Poly(N-vinyl-2-pyrrolidone) (PVP), Polyvinyl alcohol (PVA) researchgate.netacs.orgresearchgate.net

| Covalent Linkage | Strong chemical bonds (e.g., Rh-S) are formed between the particle surface and ligands. | 1-octadecanethiol (ODT) | researchgate.net |

Spectroscopic and Electrochemical Elucidation of Aqueous Rhodium Systems

Electrochemical Characterization and Behavior

The electrochemical behavior of rhodium in aqueous solutions is complex, involving multiple oxidation states and surface phenomena such as oxide formation and dissolution. Understanding these processes is critical for applications ranging from electroplating to catalysis.

Cyclic Voltammetry of Rhodium Species in Aqueous Solutions

Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of rhodium in aqueous environments. Studies have shown that the voltammetric profiles of rhodium electrodes are highly dependent on the electrolyte composition, pH, and the potential range scanned.

In acidic solutions, such as sulfuric acid, the cyclic voltammograms of polycrystalline rhodium electrodes exhibit characteristic features associated with the formation and reduction of surface oxides. researchgate.net During anodic sweeps, the formation of rhodium oxide layers occurs, and these processes can be distinguished as different oxide states upon subsequent cathodic reduction. researchgate.net It has been demonstrated that during potential cycling in 1 M H₂SO₄, rhodium electrodes can undergo dissolution. researchgate.net This dissolution corresponds to the difference between the total anodic and cathodic charges observed in a cycle, indicating that metal dissolution currents are a significant factor in the electrochemical processing of rhodium at anodic potentials. researchgate.net

The reduction of rhodium ions from aqueous solutions is also readily studied using CV. For instance, the reduction of Rh(III) species to metallic rhodium is a key feature in the electrodeposition process. researchgate.net In some aqueous systems, the CV of rhodium complexes reveals quasi-reversible ligand-based reductions. researchgate.net The specific potentials and reversibility of these redox events are influenced by the ligands coordinated to the rhodium center and the composition of the supporting electrolyte.

Studies of Electrochemical Polarization and Diffusion Coefficients

Electrochemical polarization studies provide insight into the kinetics of rhodium reduction and deposition. Polarization data for rhodium in an acidic chloride solution indicated that Rh³⁺ ions are reduced to metallic rhodium at potentials below -0.1 V versus a Saturated Calomel Electrode (SCE). researchgate.net A limiting current density for the deposition process was observed at approximately -0.3 V (vs. SCE), which is characteristic of a mass-transport-controlled reaction. researchgate.net

Under such conditions, the movement of rhodium ions to the electrode surface is the rate-limiting step. The diffusion coefficient (D) for the reacting species, in this case, Rh³⁺, can be calculated from the limiting current data. Using the Levich equation for a rotating disc electrode system, the diffusion coefficient for Rh³⁺ in an acidic aqueous solution was determined to be 6.3 × 10⁻⁶ cm²/s. researchgate.net

Table 1: Electrochemical Parameters for Rhodium in Aqueous Solution

Parameter Value Conditions Source
Reduction Potential < -0.1 V vs. SCE Acidic Chloride Solution researchgate.net
Limiting Current Potential ~ -0.3 V vs. SCE Acidic Chloride Solution researchgate.net

| Diffusion Coefficient (D) of Rh³⁺ | 6.3 × 10⁻⁶ cm²/s | Acidic Aqueous Solution | researchgate.net |

Electrodeposition Phenomena of Rhodium from Aqueous Electrolytes

The electrodeposition of rhodium is a widely used technique to produce coatings for various applications, valued for their hardness, corrosion resistance, and high reflectivity. The quality and morphology of the electrodeposited rhodium are strongly influenced by the electrolyte composition and deposition parameters.

Good quality rhodium electroplates can be obtained from acidic sulfate (B86663) media. researchgate.net However, the presence of chloride ions can have an adverse effect on the quality of the deposit. researchgate.net To improve the characteristics of the electrodeposited layer and prevent issues like cracking, additives are often introduced into the plating bath. For example, the addition of selenic acid or its alkali metal salts to rhodium sulphate or phosphate (B84403) baths has been shown to produce substantially crack-free rhodium electrodeposits. google.com

The morphology of the deposited rhodium can be controlled at the nanoscale. Studies on the electrodeposition of rhodium nanowires from an aqueous electrolyte containing RhCl₃ demonstrated that the presence and concentration of citrate (B86180) ions have a strong influence on the deposition kinetics and the final morphology of the nanostructures. nih.gov Similarly, nanostructured rhodium has been successfully electrodeposited on silicon substrates, with the surface coverage and particle size being tunable by controlling the number of deposition cycles. mdpi.com This process allows for the creation of deposits with average particle diameters ranging from 67 nm to 168 nm. mdpi.com

Table 2: Parameters for Rhodium Electrodeposition

Electrolyte System Additive Substrate Resultant Deposit Source
Acidic Sulfate Media --- Not specified Good quality plates researchgate.net
Rhodium Sulphate/Phosphate Selenic Acid (0.05-8 g/L) Not specified Crack-free deposits google.com
RhCl₃ / HClO₄ Citrate AAO Template Nanowires nih.gov

Mechanistic and Kinetic Analysis of Rhodium Transformations in Aqueous Environments

Reaction Mechanisms in Aqueous Rhodium Catalysis

The presence of water can alter catalytic pathways, facilitate catalyst-product separation, and enable novel reactivity. The following subsections explore the mechanisms of several key rhodium-catalyzed reactions in aqueous media.

Mechanistic Investigations of Aqueous Biphasic Hydroformylation

Aqueous biphasic hydroformylation, particularly the Ruhrchemie/Rhône-Poulenc process, represents a landmark industrial application of homogeneous catalysis. researchgate.net This process utilizes a water-soluble rhodium catalyst, typically complexed with sulfonated phosphine (B1218219) ligands like triphenylphosphine-3,3′,3″-trisulfonic acid trisodium (B8492382) salt (TPPTS), to convert short-chain olefins such as propene and butene into aldehydes. researchgate.netresearchgate.net The catalyst remains in the aqueous phase, allowing for easy separation from the organic product phase. researchgate.net

The generally accepted mechanism for hydroformylation catalyzed by phosphine-modified rhodium complexes involves several key steps:

Ligand Dissociation: A phosphine ligand dissociates from the rhodium precursor, creating a vacant coordination site.

Olefin Coordination: The alkene substrate coordinates to the rhodium center.

Migratory Insertion: The coordinated alkene inserts into the rhodium-hydride bond to form a rhodium-alkyl intermediate.

CO Coordination: A molecule of carbon monoxide coordinates to the rhodium-alkyl complex.

Acyl Formation: Migratory insertion of CO into the rhodium-alkyl bond forms a rhodium-acyl species.

Oxidative Addition of H₂: Dihydrogen undergoes oxidative addition to the rhodium center.

Reductive Elimination: The final aldehyde product is formed via reductive elimination, regenerating the active rhodium-hydride catalyst. mdpi.comtamu.edu

While this process is highly efficient for water-soluble, short-chain olefins, its application to long-chain, hydrophobic olefins is challenging due to their low solubility in water, which leads to reduced catalytic activity. researchgate.netmdpi.com Research efforts to overcome this limitation include the use of amphiphilic cyclodextrins and other additives to improve mass transfer between the organic and aqueous phases. mdpi.com For instance, the hydroformylation of long-chain alkenes can be achieved in methanol (B129727) using a water-soluble Rh/TPPTS complex, where the system is homogeneous during the reaction but forms two phases upon cooling, facilitating catalyst separation. nih.gov

Elucidation of Hydrogenation Mechanisms in Aqueous Media

Rhodium complexes are highly effective catalysts for the hydrogenation of a wide range of unsaturated compounds in aqueous solutions. The mechanism often follows the Horiuti-Polanyi model, which includes the binding of the unsaturated substrate to the catalyst surface, dissociation of H₂ on the metal, and the stepwise addition of hydrogen atoms to the substrate. wikipedia.org

Kinetic studies and spectroscopic methods have been employed to investigate these mechanisms. For the hydrogenation of dimethylmaleate (B1233040) in water using cationic rhodium complexes with water-soluble bidentate phosphines, a late intermediate in the catalytic cycle has been detected. lu.se The use of chiral diphosphine ligands allows for asymmetric hydrogenation, a key process in the synthesis of pharmaceuticals like L-DOPA. wikipedia.org

A notable example is the use of Cp*Rh(2-(2-pyridyl)phenyl)H, which selectively catalyzes the hydrogenation of the C=C bond in α,β-unsaturated carbonyl compounds under mild conditions. nih.gov Mechanistic studies indicate that this process is homogeneous and does not involve radical intermediates. nih.gov The versatility of rhodium catalysts extends to the hydrogenation of various functional groups and even the use of water itself as a hydrogen source in transfer hydrogenation reactions. rsc.org

Studies of Hydrogen Isotope Exchange Processes

Rhodium salts have been identified as effective homogeneous catalysts for hydrogen isotope exchange (HIE) reactions in aqueous media, particularly for deuterium (B1214612) labeling. rsc.orgsurrey.ac.uk For example, rhodium salts can catalyze the deuterium exchange between heavy water (D₂O) and aromatic compounds. rsc.org This process is crucial for synthesizing deuterated compounds used as internal standards in mass spectrometry and for mechanistic studies. nih.gov

The HIE reaction can be facilitated by acid, base, or metal catalysts like rhodium and platinum. wikipedia.org The mechanism for homogeneous catalysis by platinum group metals is proposed to involve the formation of a dissociative π-complex between the metal and the aromatic substrate. rsc.org In alkaline solutions of rhodium hydrides, the rapid hydrogen exchange between the hydride and solvent water suggests the existence of Rh(I) complexes, although their concentration may be too low for direct observation. researchgate.net The development of efficient catalysts for H/D exchange is an active area of research, with applications in producing heavy water and labeling complex organic molecules. researchgate.netiaea.org

Table 1: Activity of Group VIII Noble Metals in Hydrogen-Water Deuterium Exchange

MetalRelative Activity Order (Second Triad)Relative Activity Order (Third Triad)
Ruthenium < Rhodium-
Rhodium > Palladium-
Palladium < Rhodium-
Osmium -< Iridium
Iridium -< Platinum
Platinum -> Iridium
Data sourced from a study on Graphon supported metals in the temperature range of 140 to 225 °C. cdnsciencepub.com

Mechanistic Pathways of Rhodium-Catalyzed Organic Transformations (e.g., Transfer Hydroarylation, 1,4-Addition)

Rhodium catalysts facilitate a variety of important organic transformations in aqueous environments, with water often playing a critical role in the reaction mechanism.

1,4-Addition Reactions: The rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated compounds is a powerful method for C-C bond formation. In aqueous media, the catalytic cycle is proposed to involve three key rhodium intermediates: an aryl-rhodium species, an (oxa-π-allyl)rhodium complex, and a hydroxorhodium complex. nih.govbenthamscience.com The cycle proceeds through insertion, hydrolysis (where the product is formed), and transmetalation steps. nih.gov The presence of sufficient water can be crucial for achieving high catalytic turnover, sometimes eliminating the need for other additives. rsc.org

Transfer Hydroarylation: This reaction involves the addition of an aryl group and a hydrogen atom across a double or triple bond. Detailed mechanistic studies of rhodium-catalyzed transfer hydroarylation have revealed a symmetric and reversible redox-neutral catalytic cycle. acs.org In some cases, water can act as the source of the hydrogen atom. rsc.orgnih.gov For instance, in the hydroarylation of fullerene (C₆₀) with phenylboronic acid, the rate-determining step is the transfer of a hydrogen atom from a water molecule to C₆₀. nih.gov Kinetic analysis, in situ NMR, and computational studies have been instrumental in elucidating these pathways, identifying turnover-limiting steps, and understanding the role of ligands and off-cycle resting states. acs.orgnih.govethz.ch

Redox Mechanisms of Rhodium(III) Catalyzed Oxidations in Aqueous Acidic Medium

Rhodium(III) complexes are effective catalysts for the oxidation of various organic substrates in aqueous acidic media. hilarispublisher.com These reactions often involve the formation of an intermediate complex between the Rh(III) catalyst and the substrate, followed by a redox step.

For example, the Rh(III)-catalyzed oxidation of dextrose by cerium(IV) in acidic medium shows first-order kinetics with respect to both the substrate and the catalyst. hilarispublisher.com A proposed mechanism involves the formation of a complex between Rh(III) and dextrose, which then reacts with the oxidant. Similarly, in the oxidation of mannitol (B672) by acidified sodium periodate, the reaction is first order with respect to the Rh(III) catalyst, with Rh³⁺ proposed as the reactive species. researchgate.net The kinetics of these reactions can be complex; for instance, the oxidation of some diols by Ce(IV) catalyzed by Rh(III) shows that the rate is initially first-order in [Ce(IV)] but then decreases at higher oxidant concentrations. researchgate.net

Table 2: Kinetic Orders for Rh(III)-Catalyzed Oxidation of Mannitol

ReactantOrder of Reaction
Mannitol Zero
Rh(III) First
NaIO₄ Zero
H⁺ No effect
Data from oxidation by acidified sodium periodate. researchgate.net

Kinetic Studies and Rate Determinants

Kinetic studies are essential for understanding the factors that control the speed of rhodium-catalyzed reactions in water and for identifying the rate-determining step (RDS) of the catalytic cycle.

In the hydroformylation of olefins, the RDS can vary depending on the specific catalyst system and reaction conditions. For rhodium-xantphos catalyzed hydroformylation of 1-octene (B94956), a combination of kinetic isotope effects and theoretical calculations suggests that hydride migration has a higher energy barrier than CO dissociation, making it a likely RDS. nih.govresearchgate.net However, for other systems, such as those with electron-rich phosphines, CO dissociation can be rate-controlling, while for unmodified rhodium carbonyl catalysts, the hydrogenolysis of the acyl species is often the RDS. researchgate.net

For transfer hydroarylation reactions, kinetic analysis has pointed to β-carbon elimination as the turnover-limiting step. acs.org In the 1,4-addition of arylboronic acids to nitroalkenes, various insights into the rate-limiting step have been gained, highlighting the importance of water in the catalytic cycle. rsc.org

In Rh(III)-catalyzed oxidations , the rate law often shows a first-order dependence on the catalyst concentration. hilarispublisher.comasianpubs.orgtsijournals.com For the oxidation of cyclic alcohols by diperiodatocuprate(III) in an aqueous alkaline medium, the proposed mechanism involves a direct reaction between Rh(III) and the alcohol via complex formation and hydride ion abstraction by Rh(III). tsijournals.com The first step in the carbonylation of methanol to acetic acid, the oxidative addition of CH₃I, is often the rate-determining step. mdpi.com

The study of proton exchange kinetics from water molecules bound to rhodium complexes, such as the oxo-centered rhodium(III) trimer, provides fundamental data on the lability and reactivity of coordinated water, which is crucial for understanding mechanisms in aqueous catalysis. rsc.org

Determination of Rate-Limiting Steps in Aqueous Rhodium Reactions

Identifying the slowest step in a reaction sequence, known as the rate-limiting or rate-determining step, is fundamental to understanding and optimizing a catalytic cycle. In aqueous rhodium catalysis, this step can vary significantly depending on the specific reaction, the ligands surrounding the rhodium center, and the substrates involved.

In more complex transformations like [2+2+2] cycloadditions, the rate-limiting step can shift based on the steric properties of the reactants. For a sterically bulky diyne, the initial formation of a rhodacyclopentadiene intermediate is the slow step. mdpi.com However, for a less bulky substrate, the subsequent insertion of an alkyne into the rhodacyclopentadiene and catalyst recovery becomes rate-limiting. mdpi.com In rhodium(III)-catalyzed C-H olefination reactions, the C-H activation step itself is significantly influenced by the steric properties of the cyclopentadienyl (B1206354) (Cp) ligands, marking it as the rate-limiting step. acs.org Furthermore, in a transfer hydroarylation reaction involving C-C bond cleavage, kinetic analysis identified β-carbon elimination as the turnover-limiting step. nih.gov

These examples highlight that the rate-limiting step in aqueous rhodium reactions is not a fixed characteristic but is dynamically influenced by the entire chemical system.

Table 1: Rate-Limiting Steps in Various Rhodium-Catalyzed Reactions

Reaction Type Catalyst System Substrate(s) Rate-Limiting Step Source(s)
Hydrogenation [Rh(DPPBTS)(H₂O)₂]⁺ α-acetamidoacrylic acid Oxidative addition of H₂ rsc.orgrsc.org
Hydroformylation Rhodium-Xantphos 1-Octene Hydride migration nih.gov
[2+2+2] Cycloaddition RhCl(PPh₃)₃ Sterically hindered diyne Rhodacyclopentadiene formation mdpi.com
[2+2+2] Cycloaddition RhCl(PPh₃)₃ Less bulky diyne Alkyne insertion/catalyst recovery mdpi.com
C-H Olefination [CpˣRhᴵᴵᴵ] Arenes and Olefins C-H activation acs.org
Transfer Hydroarylation Rhodium-NHC Tertiary alcohols and ketones β-Carbon elimination nih.gov

DPPBTS = tetrasulfonated 1,4-bis(diphenylphosphino)butane

Influence of Solvent Composition (e.g., Water Content) and pH on Reaction Rates

Water is not merely a benign solvent for rhodium catalysis; its properties, particularly pH, can profoundly affect reaction rates and even alter the catalytic mechanism. The pH of the aqueous solution can change the charge and coordination environment of the rhodium catalyst and the substrate, thereby influencing their interaction and reactivity. rsc.orgrsc.org

A dramatic example is seen in the hydrogenation of α-acetamidoacrylic acid. The reaction is exceptionally fast at a pH below the substrate's pKa. rsc.org In this acidic environment, the substrate coordinates to the rhodium center through its double bond and amide carbonyl group. rsc.org However, at a pH above the pKa, the substrate becomes deprotonated and coordinates via the double bond and the carboxylate group. This change in coordination mode leads to a drastic decrease in the hydrogenation rate, making it approximately 2000 times slower. rsc.orgrsc.org Depending on the pH, different rhodium-aqua species can form, such as [Rh(DPPBTS)(H₂O)₃(H)]²⁺, [Rh(DPPBTS)(H₂O)₂]⁺, or the dimeric [Rh(DPPBTS)(OH)]₂. rsc.org

The pH also significantly impacts hydroformylation reactions in aqueous biphasic systems. For the Rh/TPPTS-catalyzed hydroformylation of 1-octene, the reaction rate increases as the pH is raised from 7 to 10. researchgate.net This indicates that the active catalytic species is more readily formed or is more active in a more basic environment. Studies on the reaction of hexaaquarhodium(III) with sulfur(IV) also show a strong pH dependence, which affects the speciation of both the rhodium complex and the sulfur reactant in the aqueous medium. researchgate.net The recovery of rhodium itself from aqueous solutions is also highly pH-dependent; for certain complexes, recovery is optimal in a pH range of 3.5-4.5 and decreases significantly in alkaline conditions due to the formation of rhodium hydroxide (B78521) precipitates. researchgate.net

The composition of the solvent, including the presence of co-solvents, also plays a role. In some biphasic systems, the addition of a co-solvent like ethanol (B145695) can be necessary to achieve a sufficient reaction rate by improving the interaction between the aqueous catalyst phase and the organic substrate phase. researchgate.net

Table 2: Effect of pH on Rhodium-Catalyzed Reaction Rates in Aqueous Media

Reaction Catalyst System Substrate pH Condition Observed Effect on Rate Source(s)
Hydrogenation [Rh(DPPBTS)(H₂O)₂]⁺ α-acetamidoacrylic acid Below substrate pKa Extremely fast (270,000 mol h⁻¹) rsc.org
Hydrogenation [Rh(DPPBTS)(H₂O)₂]⁺ α-acetamidoacrylic acid Above substrate pKa ~2000 times slower rsc.orgrsc.org
Hydroformylation Rh/TPPTS 1-Octene Increase from 7 to 10 Increased reaction rate researchgate.net

TPPTS = tris(3-sulfophenyl)phosphine

Temperature Dependence and Activation Parameters

The rate of chemical reactions is intrinsically linked to temperature. Studying this dependence allows for the determination of key activation parameters, such as the activation energy (Ea), which represents the minimum energy required for a reaction to occur. In rhodium-catalyzed aqueous systems, these parameters provide insight into the energetic landscape of the catalytic cycle.

For instance, in the hydroformylation of 1-octene catalyzed by the rhodium-Xantphos system, computational studies calculated the energy barrier for the rate-determining hydride migration step to be 3.8 kcal/mol higher than the barrier for CO dissociation. nih.gov Density Functional Theory (DFT) calculations are a powerful tool for estimating such energy barriers. For a [2+2+2] cycloaddition, DFT calculations revealed a high activation barrier of 33.1 kcal/mol for a specific macrocyclic substrate, explaining its experimental failure to cycloisomerize, whereas more successful substrates had significantly lower barriers of 21.9 and 12.3 kcal/mol. mdpi.com

The development of detailed reaction mechanisms often relies on establishing relationships between activation energies and reaction thermodynamics. A Brønsted–Evans–Polanyi (BEP) relationship, which posits a linear correlation between the activation energy and the reaction enthalpy, has been identified for the dissociation of oxygen and NO on various rhodium surfaces, including their dependence on oxygen precoverage. rsc.org Establishing such relationships is crucial for predicting reaction kinetics from calculated adsorption energies, thereby accelerating the design of more efficient catalysts. rsc.org While many studies operate at a fixed temperature, such as ambient temperature or 120°C, to optimize product yield, the underlying activation parameters govern the observed reactivity. frontiersin.orgrsc.org

Kinetic Isotope Effects in Aqueous Rhodium Systems

The kinetic isotope effect (KIE) is a powerful mechanistic tool that involves replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the resulting change in reaction rate. libretexts.org A significant KIE (typically kH/kD > 1) indicates that the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.orgnih.gov

Conversely, an "inverse" isotope effect (kH/kD < 1) can also occur, where the deuterated reactant reacts faster. nih.gov This was observed in the sequential hydrogenation of a rhodium-cyclooctadiene complex in the solid state, where the second hydrogenation step was significantly faster with D₂ than with H₂ (kH/kD = 0.24). nih.gov This inverse effect was attributed to equilibrium isotope effects that favor productive intermediates where deuterium resides in a higher vibrational state. nih.gov

In a rhodium-catalyzed atroposelective hydroamination, a small KIE of 1.4 was consistent with computational results showing that protonolysis occurs after the rate-limiting step. nih.gov KIE studies using ¹³C have also been employed to elucidate mechanisms. In a rhodium-catalyzed cyclopropanation, a significant ¹³C KIE at the terminal olefinic carbon supported a highly asynchronous cyclopropanation process. nih.gov Similarly, in an asymmetric Suzuki-Miyaura coupling, ¹³C KIEs revealed that transmetalation from boron to rhodium was an irreversible step in the catalytic cycle. springernature.com

Table 3: Kinetic Isotope Effects (KIE) in Rhodium-Catalyzed Reactions

Reaction Type Isotope Substitution Observed kH/kD Mechanistic Implication Source(s)
Hydrogenation H₂ vs. D₂ 1.25 Oxidative addition of H₂ is rate-limiting rsc.orgrsc.org
Hydroformylation ¹H vs. ²H (hydride) 1.2 Hydride migration is rate-limiting nih.gov
Hydroamination H⁺ vs. D⁺ 1.4 Protonolysis occurs after the rate-limiting step nih.gov
Solid-State Hydrogenation H₂ vs. D₂ 0.24 (inverse KIE) Equilibrium isotope effect favoring deuterated intermediate nih.gov

Identification and Characterization of Reaction Intermediates (e.g., Rh(I), Rh(II), Rh(III) Hydrides, Organometallic Adducts)

Directly observing the transient species that form during a catalytic cycle provides invaluable evidence for a proposed mechanism. In aqueous rhodium chemistry, a variety of intermediates, including different rhodium oxidation states (Rh(I), Rh(II), Rh(III)), hydride species, and organometallic adducts, have been identified or proposed. wikipedia.org

Rhodium hydride species are common intermediates in many catalytic reactions, such as hydrogenation and hydroformylation. nih.govmdpi.com For example, in the photocatalytic production of hydrogen from water, the process generally proceeds through the transient formation of rhodium hydride species generated upon reduction of a rhodium precursor in the presence of protons. nih.gov Theoretical calculations suggest that H₂ can be released from either a Rh(III)(H) or a Rh(II)(H) species. nih.gov In some C-H activation reactions, a hydrido-rhodium(III) species is generated via oxidative insertion of rhodium into a C-H bond. frontiersin.org

The catalyst itself can exist in various forms depending on the conditions. In aqueous solutions, rhodium complexes can coordinate with water molecules, and the nature of these aqua complexes can be pH-dependent. rsc.org For example, the reaction of [Rh(DPPBTS)(NBD)]⁺ with H₂ in water can form [Rh(DPPBTS)(H₂O)₃(H)]²⁺ or [Rh(DPPBTS)(H₂O)₂]⁺ depending on the pH. rsc.org The formation of various rhodium species, including cationic and trinuclear complexes, can occur during the in situ preparation of catalysts, which can sometimes negatively affect catalytic activity. mdpi.com

Organometallic adducts, where the rhodium center is bonded to a carbon atom of the substrate, are key intermediates in C-C bond-forming reactions. Rhodacyclopentadienes are well-established intermediates in [2+2+2] cycloadditions. mdpi.com In a notable case, a rhodacycle intermediate implicated in the reactions of alkylidenecyclopropanes was successfully isolated and characterized by X-ray crystallography, confirming its catalytic competence. nih.gov The study of a transfer hydroarylation reaction also involved the synthesis and characterization of several potential on-cycle organorhodium intermediates to probe the catalytic cycle. nih.gov

Computational and Theoretical Insights into Rhodium Water Interactions

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic structure and properties of rhodium-water systems. It offers a balance between accuracy and computational cost, making it suitable for studying everything from small clusters to extended surfaces and reaction pathways.

DFT calculations are instrumental in determining the most stable geometric arrangements (structural optimization) and the associated energies of rhodium-water clusters. These studies reveal how water molecules bind to rhodium clusters and to each other.

Research has shown that the interaction between water and gas-phase rhodium clusters is size-dependent. rsc.org For instance, mass spectrometry has identified various rhodium-water clusters, such as Rh_n_±,0(H₂O)m (where n = 3–30, m = 1–5), with specific clusters like Rh₈⁺(H₂O)₄ and Rh₉⁺(H₂O)₃ being particularly prominent. rsc.org

Comprehensive DFT calculations have elucidated the structural differences between these prominent clusters. rsc.org

Rh₉⁺(H₂O)₃ : The lowest energy structure features a hydrogen-bonded, cyclic water trimer (H₂O)₃ positioned on top of a tri-capped Rh₉⁺ trigonal prism. This indicates an electrostatic interaction between the rhodium cluster and the water cluster as distinct units. rsc.org

Rh₈⁺(H₂O)₄ : In contrast, this cluster contains four individual water molecules attached to a bi-capped octahedral Rh₈⁺ core at different corners. This represents a covalent, single-molecule adsorption. rsc.org

The distinction between these binding modes is supported by detailed analyses of natural bonding orbitals and electrostatic surface potentials. rsc.org The stability and geometry of the core rhodium clusters are themselves a subject of intense computational study, with DFT being used to refine structures initially predicted by semi-empirical methods and to determine ground-state geometries and spin multiplicities. iaea.orgresearchgate.netresearchgate.net

Summary of DFT Findings on Rhodium-Water Clusters
ClusterRhodium Core StructureWater Adsorption ModeInteraction TypeSource
Rh₉⁺(H₂O)₃Tri-capped trigonal prismAdsorption of a cyclic (H₂O)₃ trimerElectrostatic cluster-cluster rsc.org
Rh₈⁺(H₂O)₄Bi-capped octahedronAdsorption of four separate H₂O moleculesCovalent molecular rsc.org

DFT is widely used to model the adsorption of water molecules on single-crystal rhodium surfaces, providing insights into preferred binding sites, adsorption energies, and diffusion barriers. The Rh(111) surface is a common model for such studies. aip.orgaip.org

Theoretical investigations of the potential energy surface for a single water molecule on a Rh{111} surface have found only one energy minimum. aip.org In this most stable configuration, the water molecule is monocoordinated to the surface via its oxygen atom (a "top" configuration), with the plane of the water molecule lying nearly parallel to the surface. aip.org The energy barrier for a water molecule to diffuse from one top site to an adjacent one is estimated by DFT to be approximately 0.20 eV, suggesting that water diffusion is a facile process on this surface, even at low temperatures. aip.org

Experimental temperature programmed desorption (TPD) studies of the first water layer on Rh(111) show that water adsorbs intact. aip.org These experiments estimate a desorption activation energy of 60 kJ/mol (approximately 0.62 eV) at submonolayer coverage, which decreases to 51 kJ/mol (approximately 0.53 eV) at saturation coverage. aip.org DFT calculations on nanoparticle models also show that water tends to bind more strongly to undercoordinated edge and corner sites compared to terrace sites. utwente.nlresearchgate.net

Calculated and Experimental Energetics for Water on Rh(111)
ParameterValue (eV)MethodSource
Adsorption Energy (top site)-0.35DFT aip.org
Diffusion Activation Energy0.20DFT aip.org
Desorption Activation Energy (submonolayer)~0.62TPD (Experimental) aip.org
Desorption Activation Energy (saturation)~0.53TPD (Experimental) aip.org

DFT calculations are crucial for mapping the potential energy surfaces of chemical reactions involving rhodium in an aqueous environment. These studies can reveal detailed reaction mechanisms and explain the role of water in catalysis. nih.gov

For example, DFT has been used to investigate the beneficial effect of water in the rhodium-catalyzed hydrogenation of acetone. rsc.org The calculations revealed that the most favorable reaction pathway involves the assistance of two water molecules in the reductive elimination step, which significantly lowers the activation energy. rsc.org Similarly, in the rhodium-catalyzed cycloaddition of ene-vinylidenecyclopropanes, DFT calculations demonstrated that trace amounts of water in the reaction system facilitate a key proton transfer step by lowering its energy barrier. mdpi.com This water-assisted proton transfer was confirmed to be more favorable than pathways without water. mdpi.com

Theoretical studies of rhodium porphyrin hydride in water have shown that the aqueous medium promotes ionic reaction pathways, leading to faster reactions compared to those in non-polar solvents like benzene (B151609). researchgate.net Computational studies can dissect complex catalytic cycles, evaluating the feasibility of different mechanisms such as concerted metalation-deprotonation (CMD), oxidative addition, and reductive elimination, and determining how the oxidation state of rhodium (e.g., Rh(I)/Rh(III) or Rh(III)/Rh(V)) changes throughout the reaction. nih.govnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of rhodium-water interactions. Ab initio MD (AIMD), where forces are calculated on-the-fly using quantum mechanics (like DFT), is particularly powerful for studying the complex interplay of bonding, charge transfer, and hydrogen bond dynamics in aqueous rhodium systems. rsc.orgchemrxiv.org

MD simulations are essential for characterizing the structure and dynamics of the solvation shells—the layers of water molecules—surrounding a rhodium ion or complex in solution. nih.gov These simulations can determine key properties such as the average number of water molecules in the first solvation shell (the coordination number) and how quickly these water molecules exchange with those in the bulk solvent (their mean residence time). cecam.orgresearchgate.net

While specific AIMD studies on aqueous rhodium ions are not as prevalent as for other metals, the methodology has been extensively applied to similar systems. For ions like Li⁺, Na⁺, Mg²⁺, and Ca²⁺, AIMD simulations reveal well-defined solvation structures and show that the exchange of water molecules can be significantly slowed compared to the bulk liquid. rsc.orgchemrxiv.org For a transition metal ion like Ru³⁺ (a group 8 neighbor to rhodium), AIMD has been used to model the entire redox half-reaction in water, showing how the solvent shell reorganizes during electron transfer. acs.org These studies provide a framework for understanding how a rhodium ion would structure its local aqueous environment and the dynamics of that environment, which are crucial for its reactivity. cecam.org

The solvent environment can profoundly influence the structure, reactivity, and selectivity of rhodium complexes. researchgate.netchemrxiv.org MD simulations can investigate these solvation effects by modeling how the coordination of solvent molecules to the rhodium center alters its properties. researchgate.net

For dirhodium "paddlewheel" complexes, computational studies combining DFT and MD have shown that axial coordination by solvent molecules can significantly impact the electronic structure (e.g., the HOMO-LUMO gap) and, consequently, the energy barriers for catalytic reactions. researchgate.netresearchgate.net AIMD simulations of various aqueous electrolyte solutions have demonstrated that counter-ions (like Cl⁻ or SO₄²⁻) can affect the hydration shell of metal cations. rsc.org They do this not only by forming direct contact pairs but also by stabilizing different coordination numbers from the second solvation shell. rsc.orgchemrxiv.org This interplay between the central ion, the surrounding water molecules, and other ions in solution dictates the local coordination environment and reactivity. chemrxiv.org These findings highlight that the coordination chemistry of rhodium in a real aqueous solution is a dynamic process influenced by all components of the system, a phenomenon that MD simulations are uniquely suited to explore.

Thermodynamic Modeling of Rhodium Speciation

The speciation of rhodium in aqueous environments, which dictates its mobility, bioavailability, and reactivity, is fundamentally governed by thermodynamic principles. Thermodynamic modeling provides a quantitative framework for predicting the stable forms of rhodium under varying chemical conditions. By calculating the Gibbs free energy of formation for potential rhodium species, it is possible to determine which compounds or ions are most likely to exist at equilibrium. This modeling is crucial for applications ranging from geochemistry, where it helps understand the transport of platinum-group elements in hydrothermal fluids, to hydrometallurgy, for optimizing extraction and recovery processes. dntb.gov.uamdpi.com

These models integrate key variables such as temperature, pressure, and the concentration of rhodium and other dissolved ligands. wikipedia.orgresearchgate.net The output of this modeling is often visualized in graphical forms, most notably through Eh-pH diagrams, which map out the stability fields of different rhodium species. mdpi.com

Eh-pH Diagrams for Rhodium in Aqueous Systems

An Eh-pH diagram, also known as a Pourbaix diagram, is a graphical representation of the thermodynamically stable phases of an element in an aqueous electrochemical system as a function of electrode potential (Eh) and pH. wikipedia.orguobabylon.edu.iq These diagrams are constructed using the Nernst equation and solubility data, providing a map of the conditions under which a metal will be immune to corrosion, passivated (forming a stable, non-reactive surface layer), or actively corroding (dissolving). wikipedia.orguobabylon.edu.iqresearchgate.net

For rhodium, the Eh-pH diagram illustrates the stability fields for its metallic form (Rh), various dissolved ions, and solid oxides and hydroxides. chegg.comnrc.gov The regions of the diagram are defined by lines representing the equilibrium between two different species. libretexts.org

Horizontal lines indicate pure redox reactions that are dependent on potential but not pH. uobabylon.edu.iqlibretexts.org

Vertical lines represent pure acid-base reactions that are pH-dependent but potential-independent. uobabylon.edu.iqlibretexts.org

Sloped lines denote reactions that involve both proton and electron transfer (i.e., are dependent on both pH and potential). uobabylon.edu.iqlibretexts.org

The diagram is also bounded by two dashed lines that represent the stability limits of water itself. Above the upper line, water is oxidized to oxygen gas, and below the lower line, it is reduced to hydrogen gas. wikipedia.org

In the rhodium-water system, the Pourbaix diagram shows that at very low potentials (reducing conditions), metallic rhodium (Rh(s)) is the stable form across a wide range of pH values. chegg.com As the potential becomes more oxidizing, different rhodium species become stable. In acidic conditions (low pH), rhodium can exist as aqueous ions. Under highly oxidizing and alkaline conditions (high pH), solid oxides such as rhodium(III) oxide (Rh₂O₃) are the predominant stable form. chegg.comnrc.gov Rh₂O₃ is identified as the most effective oxidizing form of rhodium in aqueous systems at a pH of 14. chegg.com

The specific rhodium species present depend on the total concentration of dissolved rhodium for which the diagram is calculated. While simplified diagrams provide a general overview, the precise boundaries and stable species can be influenced by the presence of other complexing agents, such as chlorides, which can form various rhodium-chloro complexes (e.g., [RhCl₅]²⁻, [RhCl₆]³⁻) and alter the speciation diagram significantly. nih.gov

Table 1: Stable Species of Rhodium in an Aqueous System as predicted by Eh-pH Diagrams

This table summarizes the predominant, thermodynamically stable forms of rhodium under different potential (Eh) and pH conditions in a simple aqueous system. The information is derived from typical representations in Pourbaix diagrams.

Species NameChemical FormulaPredominant ConditionsState
Rhodium (metal)Rh(s)Reducing potential (low Eh), across most pH valuesSolid
Rhodium(III) OxideRh₂O₃(s)Oxidizing potential (high Eh), alkaline (high pH)Solid
Rhodium OxideRh₂O(s)A potential stable solid oxide under certain conditionsSolid
Aqueous Rhodium IonsRh³⁺(aq), etc.Oxidizing potential (high Eh), acidic (low pH)Aqueous Ion

Catalytic Applications of Aqueous Rhodium Systems

Aqueous Biphasic Catalysis

Aqueous biphasic catalysis is a powerful technique that combines the benefits of homogeneous and heterogeneous catalysis. In this system, a water-soluble catalyst, such as a rhodium complex with hydrophilic ligands, is dissolved in an aqueous phase. The organic reactants and products form a separate, immiscible phase. The reaction occurs at the interface between the two phases or within the aqueous phase, depending on the substrate's solubility. A key advantage of this method is the straightforward separation of the product-containing organic phase from the catalyst-containing aqueous phase, allowing for easy catalyst recycling. researchgate.net

Hydroformylation, or oxo-synthesis, is a major industrial process that converts olefins (alkenes), carbon monoxide, and hydrogen into aldehydes. optience.comchempedia.info The use of rhodium catalysts in aqueous biphasic systems for this reaction represents a significant advancement in green chemistry. researchgate.net

The most prominent industrial application is the Ruhrchemie/Rhône-Poulenc process (RCRPP) for the hydroformylation of short-chain olefins like propylene (B89431) and butene. mdpi.comwikipedia.orgchempedia.info This process utilizes a rhodium catalyst complexed with a water-soluble phosphine (B1218219) ligand, tris(m-sulfonatophenyl)phosphine (TPPTS). wikipedia.org The high water solubility of the Rh-TPPTS catalyst (approximately 1 kg L⁻¹) ensures it remains in the aqueous phase, while the aldehyde product forms a separate organic layer. wikipedia.org This allows for continuous separation and recycling of the expensive rhodium catalyst, with reported rhodium losses as low as 1 kg per 10⁹ kg of product. researchgate.net The RCRPP typically hydroformylates propylene to produce a mixture of butyraldehyde (B50154) and isobutyraldehyde (B47883) with a high selectivity (96:4) towards the linear n-butyraldehyde. wikipedia.org

While highly effective for short-chain, water-soluble olefins, the hydroformylation of larger, more hydrophobic olefins (e.g., 1-decene, 1-hexene) in aqueous biphasic systems is challenging due to low reaction rates caused by mass-transfer limitations. mdpi.comresearchgate.net Research has focused on using rhodium complexes with various sulfonated phosphine ligands, such as P(C₆H₅)₂(C₆H₄SO₃) (TPPMS) and P(C₆H₅)(C₆H₄SO₃)₂ (TPPDS), to catalyze the hydroformylation of C4–C7 alkene mixtures in toluene/water media. psu.edu These systems show high activity but can exhibit lower selectivity compared to processes for shorter olefins. psu.edu

Table 1: Aqueous Biphasic Hydroformylation of Various Olefins with Rhodium Catalysts This table presents data on the hydroformylation of different olefins using water-soluble rhodium complexes in biphasic media, highlighting the reaction conditions and outcomes.

OlefinCatalyst SystemTemp (°C)Pressure (bar)Conversion (%)Product SelectivityReference
PropyleneRh/TPPTS120-13050-60>98%96:4 (n-butyraldehyde:isobutyraldehyde) wikipedia.org
1-HexeneRhCl(CO)(TPPMS)₂1003493%Oxygenated products with some hydrogenation psu.edu
CyclohexeneRhCl(CO)(TPPMS)₂1003498%Only oxygenated products psu.edu
2,3-dimethyl-1-buteneRhCl(CO)(TPPMS)₂1003499%Oxygenated and hydrogenated products psu.edu
1-DeceneRh(acac)(CO)₂/TPPTS8050VariableAldehydes with isomerization byproducts mdpi.com

Aqueous biphasic systems with rhodium catalysts are also highly effective for hydrogenation reactions, where hydrogen is added across a double bond. This method has been successfully applied to the reduction of various unsaturated compounds, including aromatics and alkenes. acs.orgresearchgate.net

For instance, the hydrogenation of aromatic compounds like benzene (B151609) and tetralin has been demonstrated in a biphasic system of hexane (B92381) and an aqueous buffer. acs.org Using a chloro(1,5-hexadiene)rhodium(I) dimer catalyst, tetralin was hydrogenated to cis- and trans-decalin in high yield. acs.org The catalyst could be recycled multiple times with no apparent decrease in activity. acs.org Similarly, water-soluble Rh/TPPTS systems have shown high activity in the hydrogenation of benzene to cyclohexane. matec-conferences.org

The hydrogenation of alkenes such as styrene (B11656) and 1-octene (B94956) has been efficiently carried out using rhodium complexes supported by phosphine-containing core-shell water-soluble polymers. researchgate.net In these systems, the catalyst-containing aqueous phase was successfully recycled up to six times. researchgate.net Rhodium complexes have also been immobilized on graphene oxide, creating a recyclable catalyst that shows enhanced activity for the hydrogenation of cyclohexene. rsc.org Furthermore, transfer hydrogenation, which uses a hydrogen donor like formic acid instead of pressurized H₂ gas, has been effectively performed on substrates like cinnamic acid using a chloro(1,5-cyclooctadiene)rhodium(I) dimer catalyst in an aqueous medium. chemmethod.com This method selectively reduces the alkene bond while leaving the carboxyl group intact. chemmethod.com

A primary motivation for using aqueous biphasic catalysis is the ease of catalyst recovery and recycling, which is crucial given the high cost of rhodium. google.comresearchgate.net The fundamental strategy involves designing a catalyst system that is soluble in the aqueous phase but insoluble in the organic product phase.

The most common method is the use of water-soluble ligands. Ligands like TPPTS, containing sulfonate groups, render the rhodium complex highly polar and hydrophilic, effectively immobilizing it in the water layer. researchgate.netwikipedia.org After the reaction, the lighter organic product phase can be easily separated by decantation, leaving the aqueous catalyst solution ready for reuse in subsequent batches. mdpi.comrsc.org This approach is the cornerstone of the industrial Ruhrchemie/Rhône-Poulenc process. wikipedia.orgchempedia.info

Other immobilization strategies include:

Polymeric Supports: Rhodium catalysts can be anchored onto water-soluble polymers or resins. For example, rhodium nanoparticles have been stabilized within amphiphilic polymeric nanoreactors, which confine the catalyst to the aqueous phase and can be recycled. rsc.org Similarly, rhodium complexes have been immobilized on ion-exchange resins, providing good performance and allowing for easy separation and recycling over multiple cycles. researchgate.net

Inorganic Supports: Immobilizing rhodium complexes on inorganic materials like silica (B1680970) or graphene oxide is another effective method. rsc.orgresearchgate.net These solid-supported catalysts can be easily filtered from the reaction mixture.

Thermoregulated Phase Separation: This technique uses polymers that change their solubility with temperature. The catalyst is anchored to a thermosensitive polymer that is soluble at one temperature (allowing for a homogeneous reaction) but precipitates out of solution at another temperature, facilitating easy recovery. mdpi.com

Catalyst-in-Bag System: A novel approach involves encapsulating a soluble dirhodium catalyst within a semi-permeable membrane bag. This "catalyst-in-bag" system allows reactants and products to pass through the membrane while retaining the larger catalyst complex, enabling simple recovery and reuse of the catalyst solution with minimal rhodium loss. acs.org

These strategies not only reduce costs by preserving the precious metal catalyst but also minimize metal contamination in the final product, contributing to a more sustainable chemical process. mdpi.comacs.org

A significant challenge in aqueous biphasic catalysis is the low reaction rate for water-insoluble substrates, such as long-chain olefins or complex aromatics. mdpi.com This rate limitation is due to the small interfacial area between the aqueous phase (containing the catalyst) and the organic phase (containing the reactant), which restricts the interaction between the catalyst and the substrate. Several strategies have been developed to overcome this mass transfer problem.

One effective approach is the use of mass transfer agents or surfactants . These amphiphilic molecules, which have both hydrophilic and hydrophobic parts, position themselves at the oil-water interface, reducing interfacial tension and forming microemulsions or micelles. researchgate.netrsc.org This dramatically increases the interfacial area, creating "nanoreactors" where the hydrophobic substrate and the water-soluble catalyst can interact more effectively. rsc.org

Cyclodextrins: Chemically modified cyclodextrins have been used as mass transfer agents in the rhodium-catalyzed hydroformylation of water-insoluble olefins like 1-decene. mdpi.com These molecules can encapsulate the hydrophobic substrate, increasing its apparent solubility in the aqueous phase and facilitating its transport to the catalyst. mdpi.com

Nonionic Surfactants: Surfactants can form micellar systems that solubilize both the catalyst and the substrate, creating a high local concentration of reactants and accelerating the reaction. researchgate.netrsc.org

CO₂-Switchable Surfactants: Guanidinium-based surfactants that can be turned "on" or "off" by the addition or removal of CO₂ have been explored to mediate the hydroformylation of higher olefins. researchgate.net

Another strategy is the use of co-solvents . Adding a solvent that is miscible with both the aqueous and organic phases can create a single, homogeneous reaction phase, eliminating the mass transfer barrier. The phases can then be re-established for separation by changing conditions such as temperature. researchgate.net These methods enhance the efficiency of aqueous biphasic catalysis, extending its applicability to a wider range of non-polar substrates.

Photo-Catalytic Systems

Photocatalysis harnesses light energy to drive chemical reactions. Rhodium-based materials have emerged as promising components in photocatalytic systems, particularly for the production of hydrogen from water, a key process for developing clean energy technologies.

Rhodium-Chromium Mixed Oxides: Ultrafine rhodium-chromium mixed-oxide (Rh₂₋ₓCrₓO₃) nanoparticles loaded onto a strontium titanate (STO) semiconductor have demonstrated excellent performance. nih.gov This system showed significantly higher water-splitting activity compared to catalysts prepared by conventional methods. nih.gov

Z-Scheme Systems: Rhodium-containing materials are often used as the H₂-evolution photocatalyst in "Z-scheme" systems. rsc.orgaip.org These systems mimic natural photosynthesis by combining two different semiconductors—one for H₂ evolution and one for O₂ evolution. For example, a system using Pt-loaded Rh-doped SrTiO₃ as the H₂-evolution photocatalyst and bismuth vanadate (B1173111) as the O₂-evolution photocatalyst can achieve stoichiometric water splitting. rsc.org Another all-solid-state Z-scheme photocatalyst, composed of zinc rhodium oxide (ZnRh₂O₄) and bismuth vanadium oxide (Bi₄V₂O₁₁) connected by gold nanoparticles, can split pure water under red light irradiation. aip.org

Homogeneous photocatalytic systems for hydrogen production have also been developed, often using a photosensitizer to absorb light and a rhodium complex as the water reduction catalyst. researchgate.netacs.org For example, a system containing [Rh(dmbpy)₂Cl₂]⁺ as the catalyst and [Ru(bpy)₃]²⁺ as a photosensitizer in an aqueous solution with a sacrificial electron donor can produce H₂ with high efficiency. researchgate.net

Photocatalyst SystemLight SourceH₂ Evolution Rate (μmol·g⁻¹·h⁻¹)O₂ Evolution Rate (μmol·g⁻¹·h⁻¹)Reference
GO/Rh-SrTiO₃Visible Light (λ ≥ 420 nm)55.8323.26 researchgate.net
Au/ZnRh₂O₄/Au/Bi₄V₂O₁₁Red Light (λ = 700 nm)Activity demonstrated, rate varies with Au amountActivity demonstrated, rate varies with Au amount aip.org

Light-Driven Hydrogen Evolution Catalysis by Aqueous Rhodium Complexes

The photocatalytic production of hydrogen from water using molecular catalysts is a significant area of research for developing sustainable energy solutions. Rhodium complexes, although less explored in aqueous solutions compared to other metals, have demonstrated notable activity for hydrogen (H₂) evolution. nih.gov The general mechanism for H₂ evolution by these rhodium catalysts involves the transient formation of rhodium hydride species, which are generated upon the reduction of the complex in the presence of protons. nih.govrsc.org

A typical photocatalytic system for this purpose consists of a photosensitizer, a sacrificial electron donor, and the rhodium complex acting as the catalyst, all dissolved in an aqueous medium. nih.govrsc.org For instance, the rhodium(III) mono-terpyridyl complex, Rh-tpy, has been investigated as a catalyst for light-driven H₂ production in purely aqueous solutions. nih.gov In this system, [Ru(bpy)₃]²⁺ (Ru) is used as the photosensitizer and ascorbate (B8700270) (HA⁻) serves as the sacrificial electron donor. nih.gov The process is conducted under visible light irradiation (400–700 nm) in deaerated aqueous solutions at 298 K. nih.gov

The efficiency of these systems is often measured by the Turnover Number (TON), which represents the amount of H₂ produced per mole of catalyst. The performance of Rh-tpy has been compared to the benchmark rhodium(III) bis-dimethyl-bipyridyl complex, [RhIII(dmbpy)₂Cl₂]⁺ (Rh2), which is recognized as one of the most efficient rhodium-based H₂ evolving catalysts in water. nih.govrsc.org Under optimal conditions at pH 4.0, a system comprising [Rh(III)(dmbpy)₂Cl₂]Cl as the catalyst, [Ru(bpy)₃]Cl₂ as the photosensitizer, and ascorbate as the electron donor can achieve up to 1010 turnovers relative to the catalyst, with an initial turnover frequency as high as 857 TON h⁻¹. rsc.org

Mechanistic studies, including nanosecond transient absorption spectroscopy, indicate that the process typically begins with the reductive quenching of the photosensitizer's excited state by the sacrificial donor. rsc.org This generates a reduced form of the photosensitizer, which then reduces the Rh(III) complex to a Rh(I) species. rsc.org This reduced rhodium complex reacts with protons in the aqueous solution to form a key hydride intermediate, such as [RhIII(H)(dmbpy)₂(H₂O)]²⁺, which is crucial for the production of hydrogen gas. rsc.org

Table 1: Comparison of Rhodium Catalysts for Photocatalytic H₂ Evolution

Catalyst Photosensitizer Sacrificial Donor Medium pH Max TON (vs. Catalyst)
[Rh(III)(dmbpy)₂Cl₂]Cl [Ru(bpy)₃]Cl₂ Ascorbate Purely Aqueous 4.0 1010

Other Aqueous Catalytic Transformations

Rhodium complexes are highly effective catalysts for the hydrosilylation of olefins, a process with wide applications from laboratory synthesis to industrial-scale production. mdpi.com Performing these reactions in an aqueous medium presents both environmental benefits and challenges, such as catalyst solubility and stability. A key strategy to achieve hydrosilylation in aqueous systems is the use of biphasic catalysis, where the catalyst resides in a phase separate from the organic substrates and products. This approach facilitates easy separation and recycling of the catalyst. rsc.org

One such method involves fluorous biphasic systems. Rhodium complexes like ClRh[P(CH₂CH₂(CF₂)ₙ₋₁CF₃)₃]₃, which have a high affinity for fluorous liquids, can catalyze the hydrosilylation of enones. rsc.org The reaction can be conducted under biphasic conditions using a fluorous solvent (e.g., CF₃C₆F₁₁ ) and an organic solvent like toluene. At elevated temperatures, the phases become miscible (monophasic), allowing the reaction to proceed. Upon cooling, the phases separate, with the fluorous phase containing the catalyst, which can then be recycled. rsc.org

Another approach utilizes ionic liquids (ILs) in biphasic systems. researchgate.netacs.org Rhodium complexes can be immobilized in an ionic liquid phase, which is immiscible with the organic phase containing the reactants and products. researchgate.net This has been demonstrated in the hydrosilylation of 1-hexadecene, where ILs such as [C₄py][BF₄] and [C₄-3-pic][BF₄] provide a good balance of catalytic activity and catalyst retention. acs.org

Furthermore, rhodium complexes with phosphine ligands functionalized with imidazolium (B1220033) salts have been developed as recyclable catalysts. rsc.org These catalysts are insoluble in the nonpolar reaction medium of olefins like 1-octene, allowing for their straightforward isolation and reuse over multiple cycles. rsc.org The use of water-soluble ligands, such as sulfonated phosphines, represents another important strategy for conducting rhodium-catalyzed transformations in aqueous media, although specific examples in hydrosilylation are part of a broader trend towards aqueous organometallic catalysis. rsc.org

Table 2: Biphasic Rhodium-Catalyzed Hydrosilylation of 2-Cyclohexen-1-one with PhMe₂SiH

Catalyst System Solvent System Temperature (°C) Phase Condition Product Yield (%)
ClRh[P(CH₂CH₂(CF₂)ₙ₋₁CF₃)₃]₃ CF₃C₆F₁₁ – Toluene 60 Biphasic 93-88

The reduction of nitroarenes to primary aromatic amines is a fundamental transformation in organic chemistry. The use of aqueous solutions as the reaction medium aligns with the principles of green chemistry. Rhodium nanoparticles (Rh NPs) have been shown to act as efficient heterogeneous catalysts for the reduction of nitroarenes in water. acs.org

In one method, rhodium nanoparticles are synthesized via a green hydrothermal process using nontoxic supercritical water. acs.org These uniformly sized Rh NPs effectively catalyze the reduction of compounds like 4-nitrophenol (B140041) to 4-aminophenol (B1666318) in an aqueous environment. acs.org A significant advantage of this catalytic system is the ability to recycle the rhodium nanoparticles without any substantial loss in their catalytic activity. acs.org This recyclability, combined with high activity for a variety of nitroarenes, makes it a promising method for environmental and industrial applications. acs.org

The selective reduction of the nitro group in the presence of other functional groups is a key challenge. Rhodium-catalyzed systems can achieve high chemoselectivity. For instance, the reduction of nitrobenzenes can be performed to yield anilines, which are precursors to versatile aryl halides through subsequent reactions. sigmaaldrich.com While many transition metals can catalyze this reduction, rhodium-based systems offer a valuable option for performing this transformation under mild and environmentally friendly aqueous conditions. sigmaaldrich.commdpi.com

Table 3: Catalytic Performance of Rhodium Nanoparticles in Nitroarene Reduction

Substrate Product Catalyst Medium Key Feature
4-Nitrophenol 4-Aminophenol Rhodium Nanoparticles Water Recyclable catalyst with no loss in activity

Asymmetric catalysis in aqueous media is a rapidly advancing field, driven by the desire for more sustainable chemical processes. Rhodium complexes featuring chiral ligands are extensively used to induce enantioselectivity in a variety of reactions. researchgate.net Performing these reactions in water or aqueous organic solvents often requires strategies to overcome the poor water solubility of many organic substrates and catalysts.

One effective approach is micellar catalysis, where a surfactant is used to create micelles in water that can host the catalytic reaction. A designer surfactant, polyethyleneglycol ubiquinol (B23937) sebacate (B1225510) (PQS), has been used as a platform to which a nonracemic BINAP ligand is covalently attached. nih.gov After insertion of rhodium(I), the resulting PQS-BINAP-Rh complex forms catalytically active micelles in water. This system has been successfully applied to the asymmetric conjugate addition of arylboronic acids to enones at room temperature. nih.gov A key benefit is that the catalyst remains in the aqueous phase, allowing for product extraction with an organic solvent and subsequent recycling of the catalyst-containing aqueous phase in the same reaction vessel. nih.gov

Microemulsions provide another strategy for creating a suitable reaction environment. A microemulsion containing equal amounts of water/KOH and toluene/reactants, stabilized by a hydrophilic sugar surfactant, can be used for the asymmetric 1,2-addition of phenylboroxine to N-tosylimine. acs.org This organized medium contains both water-rich and toluene-rich compartments, facilitating the reaction between nonpolar reactants and the aqueous base needed to activate the rhodium-diene catalyst. acs.org Furthermore, rhodium-catalyzed asymmetric hydrogenation has been demonstrated using water as the hydrogen source in a Rh/Hf cocatalytic system, allowing for the preparation of chiral compounds in good yields and high optical purities. researchgate.net

Table 4: Rhodium-Catalyzed Asymmetric 1,4-Addition in Water

Reaction Catalyst System Medium Key Feature
Arylboronic acid addition to enones PQS-BINAP-Rh Water (Micellar Catalysis) In-flask catalyst recycling

Speciation and Transport of Rhodium in Natural Aquatic Environments

The speciation of rhodium—the forms in which it exists—is critical to its mobility and bioavailability in aquatic ecosystems. lyellcollection.org Anthropogenic sources, such as vehicle exhaust catalysts and industrial discharges, release rhodium into the environment, where it enters rivers and oceanic systems. lyellcollection.orggeoscienceworld.org

In the water column, rhodium can be present in either soluble (dissolved) or particulate forms. The differentiation is largely controlled by the surrounding water chemistry.

Particulate Rhodium: In many aquatic environments, rhodium shows a tendency to associate with particles. researchgate.net The solid hydroxide (B78521) species, Rh(OH)₃(s), is a predominant form over a wide pH range, contributing to the particulate fraction. geoscienceworld.org Studies in estuarine systems, such as the Tagus estuary, have analyzed rhodium concentrations primarily in superficial sediment samples, indicating that a significant portion of rhodium is transported and deposited as particulate matter. ulisboa.pt Unlike platinum, rhodium has been observed to have less affinity for the fine-sized fraction (mud) of sediments in some studies. researchgate.net

Soluble Rhodium: Soluble rhodium exists as various aqueous complexes. The hydrated form, RhCl₃(H₂O)₃, is soluble in water and forms a range of aquo and chloro complexes depending on conditions. chemeurope.comwikipedia.org These soluble species, such as [RhCl(H₂O)₅]²⁺ and cis- and trans-[RhCl₂(H₂O)₄]⁺, are mobile within the water column and can be transported over long distances. wikipedia.org The formation of stable complexes with inorganic ligands can mobilize rhodium, making it more easily transportable in environmental systems. lyellcollection.org

Rhodium's interaction with naturally occurring inorganic ligands is a key factor in its environmental chemistry. Thermodynamic modeling and experimental studies have shown that rhodium can form complexes with several common inorganic ions. lyellcollection.org The most common oxidation state for rhodium in these complexes is +3. geoscienceworld.orgbluecactuslimited.com

Hydroxide (OH⁻): In oxidizing environments typical of surface waters like freshwater and seawater, rhodium hydroxide is often the dominant inorganic species, particularly at near-neutral to basic pH. geoscienceworld.org While aqueous rhodium-hydroxide complexes are not well-documented, the solid form, Rh(OH)₃(s), has a wide field of predominance, effectively controlling rhodium's solubility under these conditions. geoscienceworld.org

Chloride (Cl⁻): Chloride complexes become significant in mobilizing rhodium in environments that are oxidizing, acidic, and saline, such as seawater or road-runoff during snowmelt. lyellcollection.orggeoscienceworld.org In aqueous solutions, Rhodium(III) forms various aquo-chloro complexes. geoscienceworld.org The predominance of specific chloro-complexes, such as RhCl²⁺, RhCl₂⁺, and RhCl₅²⁻, is dependent on the chloride concentration, with RhCl₅²⁻ being the major species in highly saline solutions. geoscienceworld.org

Bisulphide (HS⁻): In reducing environments, rhodium sulphide compounds can become the dominant species near the lower stability limit of water. geoscienceworld.org This suggests that bisulphide complexes could play a role in transporting rhodium under anaerobic conditions, although they are considered less significant for rhodium compared to platinum and palladium. lyellcollection.org

Ammonia (B1221849) (NH₃): Ammonia species can be significant ligands for rhodium under near-neutral to basic oxidizing conditions. lyellcollection.orgresearchgate.net In laboratory settings, aqueous solutions of rhodium trichloride react with ammonia to form stable ammine complexes like pentamminerhodium chloride, [RhCl(NH₃)₅]Cl₂. wikipedia.org These complexes demonstrate the high affinity of rhodium for ammonia. acs.org

The table below summarizes the dominant rhodium species under various environmental conditions.

LigandEnvironmental ConditionDominant Rhodium Species
Hydroxide (OH⁻) Oxidizing, near-neutral to basic pH (e.g., freshwater, seawater)Rh(OH)₃(s) (solid)
Chloride (Cl⁻) Oxidizing, acidic, saline (e.g., seawater, some road run-off)RhCl²⁺, RhCl₂⁺, RhCl₅²⁻ (aqueous complexes)
Bisulphide (HS⁻) Reducing conditionsRh sulphide compounds
Ammonia (NH₃) Oxidizing, near-neutral to basic pHRh-ammonia complexes

This table is based on data from thermodynamic modeling and experimental studies. lyellcollection.orggeoscienceworld.org

Estuaries are critical zones where rhodium from terrestrial runoff and industrial or urban sources mixes with saline marine waters.

Estuarine Transport: Studies in the Tagus estuary have shown that rhodium concentrations in sediments can be significantly enriched compared to background levels, with the highest concentrations found near industrialized areas and motorway bridges. ulisboa.pt This points to transport primarily via industrial and pluvial water discharges, with rhodium likely associated with particulate matter that settles in the estuarine sediments. ulisboa.pt The wide variation in the platinum-to-rhodium ratio (Pt/Rh) in estuarine sediments suggests different sources, reactivity, and dilution effects influencing transport. ulisboa.pt

Oceanic Transport: Once introduced into the marine environment, rhodium can be transported by ocean currents. While detailed oceanic transport pathways are less documented than for other metals, the presence of rhodium in oceanic environments has been confirmed. lyellcollection.org Its transport in the open ocean is governed by its speciation; soluble chloro- and aquo-complexes would move with water masses, while particulate forms would eventually be deposited in marine sediments.

Bioaccumulation and Biotransformation of Rhodium in Aquatic Biota

Although initially thought to be biologically inert, laboratory studies have demonstrated that aquatic organisms can take up and accumulate rhodium from their environment. researchgate.net

Aquatic organisms can absorb rhodium from both the water and sediment. The chemical speciation of rhodium is a crucial factor influencing its bioavailability and uptake. researchgate.net

Studies on the freshwater isopod Asellus aquaticus exposed to rhodium standard solutions showed bioaccumulation, indicating direct uptake from the water. nih.gov The uptake rate for rhodium in this organism was found to be different for environmental materials compared to catalyst materials, suggesting that environmental transformations of rhodium species affect their bioavailability. nih.gov

In another study, the European eel (Anguilla anguilla) was exposed to Rh³⁺ in both tap water and humic water. nih.gov The eels accumulated rhodium in various tissues, demonstrating its uptake from the water column. The presence of organic matter (in humic water) was shown to influence the distribution pattern, highlighting the role of water chemistry in the uptake process. nih.gov

Once taken up, rhodium is not distributed evenly throughout an organism. It tends to accumulate in specific organs and tissues.

In a key study, European eels (Anguilla anguilla) were exposed to rhodium for six weeks. Analysis of their tissues revealed significant accumulation in the bile, liver, kidney, intestine, gills, and spleen. nih.gov Notably, no rhodium uptake was detected in the muscle tissue or blood. nih.gov The distribution pattern was also influenced by the type of water, with different accumulation levels observed in eels kept in tap water versus humic water. nih.gov

Similarly, field studies of the freshwater isopod Asellus aquaticus from an urban river showed measurable concentrations of rhodium, confirming its accumulation under natural environmental conditions. nih.gov

The following table presents data on rhodium accumulation in the tissues of the European eel after laboratory exposure.

TissueMean Rhodium Concentration (ng/g)
Bile 35 - 155
Liver 35 - 155
Kidney 35 - 155
Intestine 35 - 155
Gill Detected
Spleen Detected
Muscle Below Detection Limit (5 ng/g)
Blood Below Detection Limit (5 ng/g)

Data from a 6-week exposure study on European eels (Anguilla anguilla) in water containing Rh³⁺. The range reflects varying concentrations found across different experimental conditions. nih.gov

This capacity for accumulation makes certain organisms, like the European eel, suitable as bioindicators for monitoring rhodium pollution in aquatic ecosystems. nih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying trace rhodium in aqueous matrices, and how are detection limits optimized?

To quantify rhodium in water, electrothermal atomic absorption spectrometry (ET-AAS) coupled with nanocomposite preconcentration (e.g., magnetite-kaolin) is widely used. Key steps include:

  • Sample Preparation : Acidify samples (pH 2–3) to stabilize rhodium ions and prevent hydrolysis .
  • Preconcentration : Use magnetite-kaolin nanocomposites to adsorb rhodium, enhancing sensitivity by 10–50× .
  • Validation : Perform spike-recovery tests (85–110%) and cross-validate with ICP-MS for accuracy .

Table 1: Detection Limits for Rhodium in Water

MethodDetection Limit (ppb)Precision (% RSD)
ET-AAS (preconcentrated)0.053–5
ICP-MS0.011–3

Q. How should researchers design controlled experiments to isolate rhodium’s catalytic behavior in aqueous systems?

  • Variable Isolation : Use super-dry solvents (≤50 ppm water) to minimize interference from ambient moisture .
  • Catalyst Characterization : Quantify water content in rhodium catalysts via Karl Fischer titration (e.g., 3.59% in [RhCl(COD)]₂) .
  • Control Groups : Compare reactions with/without added water (1.0 equiv.) to assess its role in proton transfer or side reactions .

Advanced Research Questions

Q. What mechanistic insights explain water’s dual role in rhodium-catalyzed C–H activation for aqueous-phase organic synthesis?

Water can act as:

  • Proton Shuttle : Facilitates proton transfer in cyclometalation steps, lowering activation barriers in polycyclic compound synthesis .
  • Competitive Ligand : Competes with directing groups (e.g., pyridines), altering regioselectivity. This requires DFT modeling to map transition states .
  • Reaction Suppressor : Trace water (≥0.8%) in substrates can deactivate catalysts by forming stable Rh–OH intermediates .

Table 2: Impact of Water on Rhodium Catalysis

Water ContentReaction Yield (%)Selectivity (A:B)
0.05%9295:5
3.59%7880:20

Q. How can researchers resolve contradictions in reported catalytic activities of rhodium complexes in aqueous media?

Contradictions often arise from:

  • Impurity Effects : Trace halides (Cl⁻, Br⁻) in water can poison catalysts. Use ultra-pure water (18.2 MΩ·cm resistivity) .
  • pH Dependency : Rhodium speciation (e.g., [Rh(H₂O)₆]³⁺ vs. [Rh(OH)₃]) alters redox behavior. Perform pH-controlled kinetic studies .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to decouple solvent, ligand, and pH variables .

Q. What advanced techniques characterize rhodium-water interactions at molecular scales for environmental remediation studies?

  • X-ray Absorption Spectroscopy (XAS) : Maps Rh–O coordination numbers and bond distances in aqueous complexes .
  • In-situ Raman Spectroscopy : Tracks real-time changes in Rh–H₂O vibrational modes during redox reactions .
  • Computational Modeling : MD simulations predict Rh(III) hydration shells, validated against EXAFS data .

Guidelines for Data Reporting

  • Tables/Figures : Label all data with figure/table numbers in-text (e.g., "As shown in Figure 2...") .
  • Reproducibility : Document catalyst purity, solvent water content, and pH calibration methods .
  • Ethical Data Use : Adhere to copyright laws when reproducing datasets; cite original sources (e.g., Rhodium Climate Outlook) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.